DMTr-MOE-Inosine-3-CED-phosphoramidite
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Overview
Description
DMTr-MOE-Inosine-3-CED-phosphoramidite is a phosphorite monomer used in the synthesis of oligonucleotides. This compound introduces a MOE-modified inosine nucleoside, which enhances duplex stability and nuclease resistance through its MOE backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
DMTr-MOE-Inosine-3-CED-phosphoramidite is synthesized through a series of chemical reactions involving the protection and activation of functional groups. The synthesis typically involves the following steps:
Protection of the Inosine Nucleoside: The inosine nucleoside is protected using dimethoxytrityl (DMTr) groups to prevent unwanted reactions at specific sites.
MOE Modification: The nucleoside is modified with a 2’-O-methoxyethyl (MOE) group to enhance stability and resistance.
Phosphoramidite Activation: The protected and modified nucleoside is then activated with a phosphoramidite group to facilitate its incorporation into oligonucleotides
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines precisely control the addition of reagents and the reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DMTr-MOE-Inosine-3-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate or phosphorodithioate derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The phosphoramidite group can be substituted with other nucleosides during oligonucleotide synthesis
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Reduction: Thiol-containing compounds such as dithiothreitol (DTT).
Substitution: Tetrazole or other activators in anhydrous acetonitrile
Major Products Formed
The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nucleases, making them suitable for various research and therapeutic applications .
Scientific Research Applications
DMTr-MOE-Inosine-3-CED-phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of stable oligonucleotides for various chemical studies.
Biology: Creation of antisense RNA molecules to study gene expression and regulation.
Medicine: Development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Production of high-quality oligonucleotides for diagnostic and therapeutic applications
Mechanism of Action
DMTr-MOE-Inosine-3-CED-phosphoramidite exerts its effects by incorporating into oligonucleotides, enhancing their stability and resistance to nucleases. The MOE modification increases the binding affinity of the oligonucleotides to their target sequences, improving their efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
DMTr-2’-O-C16-rU-3’-CE-Phosphoramidite: Another phosphoramidite used in oligonucleotide synthesis with a different modification.
DMTr-2’-O-C16-rG(iBu)-3’-CE-Phosphoramidite: Similar compound with a different nucleoside modification.
Uniqueness
DMTr-MOE-Inosine-3-CED-phosphoramidite is unique due to its MOE modification, which provides enhanced stability and resistance compared to other phosphoramidites. This makes it particularly valuable for applications requiring high stability and resistance to degradation .
Properties
Molecular Formula |
C43H53N6O9P |
---|---|
Molecular Weight |
828.9 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38-,39-,42-,59?/m1/s1 |
InChI Key |
FSSPCCHOIYMGBP-NFQMNAKDSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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